sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+) sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459484
InChI: InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+3;+1/p-4
SMILES: C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Molecular Formula: C14H19FeN3NaO10
Molecular Weight: 468.15 g/mol

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)

CAS No.:

Cat. No.: VC13459484

Molecular Formula: C14H19FeN3NaO10

Molecular Weight: 468.15 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+) -

Specification

Molecular Formula C14H19FeN3NaO10
Molecular Weight 468.15 g/mol
IUPAC Name sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)
Standard InChI InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+3;+1/p-4
Standard InChI Key UEHRTZASQAWUOJ-UHFFFAOYSA-J
SMILES C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Canonical SMILES C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₂FeN₂NaO₈, with a molar mass of 367.05 g/mol . Its structure features a central iron(III) ion coordinated by four nitrogen atoms and six oxygen atoms from carboxylate groups, forming an octahedral geometry. The sodium counterion balances the charge of the anionic EDTA-iron complex.

Key Structural Features:

  • Coordination Sites: Iron(III) binds to the tetradentate EDTA ligand through two nitrogen and four oxygen atoms.

  • Chelation Stability: The formation constant (log K) for Fe³⁺-EDTA is approximately 25.1, indicating strong binding under physiological conditions .

  • Solubility: Highly soluble in water (0.5 g/10 mL at 25°C) .

Spectroscopic and Analytical Data

  • InChI Key: MKWYFZFMAMBPQK-UHFFFAOYSA-J .

  • SMILES: [Na+].[Fe+3].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CC([O-])=O .

  • UV-Vis Absorption: Exhibits a λₘₐₓ at 260 nm due to ligand-to-metal charge transfer transitions .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a neutralization reaction between EDTA and ferric chloride in the presence of sodium hydroxide :

H4EDTA+FeCl3+NaOHNaFe(EDTA)xH2O+HCl\text{H}_4\text{EDTA} + \text{FeCl}_3 + \text{NaOH} \rightarrow \text{NaFe(EDTA)} \cdot x\text{H}_2\text{O} + \text{HCl}

Key Steps:

  • Dissolution of EDTA in water.

  • Gradual addition of FeCl₃ under stirring.

  • pH adjustment to 6–7 using NaOH.

  • Crystallization and filtration to isolate the hydrate form .

Industrial-Scale Manufacturing

Large-scale production involves precise control of stoichiometry, temperature (20–25°C), and pH to ensure >95% yield . The final product is typically a yellow-to-brown crystalline powder with 12–14% iron content .

Applications and Functional Efficacy

Nutritional Supplements

Ferric sodium EDTA is widely used to combat iron deficiency anemia due to its superior bioavailability compared to non-chelated iron sources :

ParameterFerric Sodium EDTAFerrous Sulfate
Relative Bioavailability2–3× higherBaseline
Absorption in Phytate-Rich Diets8.0–9.2%4.1–6.4%
TolerabilityMinimal GI side effectsHigh GI irritation

Source: Human trials in children and adults .

Agricultural and Environmental Uses

  • Soil Remediation: Enhances phytoextraction of heavy metals by solubilizing Fe³⁺ in contaminated soils .

  • Pesticide Formulations: Acts as a stabilizer in glyphosate-based herbicides to prevent metal-catalyzed degradation .

Environmental Impact and Degradation

Persistence and Biodegradability

  • Half-Life in Water: 10–100 days, depending on pH and microbial activity .

  • Photodegradation: UV light cleaves EDTA-metal bonds, releasing free Fe³⁺ .

Ecotoxicological Risks

  • Aquatic Toxicity: LC₅₀ (Daphnia magna): >100 mg/L .

  • Metal Mobilization: EDTA increases bioavailability of heavy metals (e.g., Pb, Cd) in sediments, posing ecological risks .

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